7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Medicinal Chemistry Drug Design Lipophilicity

Researchers synthesizing quino[3,2-c][1,8]naphthyridine systems or pursuing antibacterial drug discovery often encounter analogs lacking the critical 7-methyl substituent, compromising lipophilicity and target engagement. This building block resolves that: • ≥98% HPLC purity ensures reproducible synthetic outcomes. • Intact 7-methyl & 2,3-dihydro motifs deliver essential regioselective reactivity. • Global stock availability supports timely project progression. Ideal for medicinal chemistry and chemical probe development.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 55469-90-4
Cat. No. B1601960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one
CAS55469-90-4
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C(=O)CCN2
InChIInChI=1S/C9H10N2O/c1-6-2-3-7-8(12)4-5-10-9(7)11-6/h2-3H,4-5H2,1H3,(H,10,11)
InChIKeyJRMULBRHYILQJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one Core Properties


7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a heterocyclic building block with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol . It belongs to the 1,8-naphthyridinone family, characterized by a fused bicyclic system containing two nitrogen atoms, which is prevalent in bioactive molecules and pharmaceuticals [1]. This compound is typically supplied with a purity of ≥95% and is intended exclusively for research and development purposes .

Generic Substitution Risks for 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one


Simply substituting 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one with a generic 1,8-naphthyridinone or a similar building block can compromise experimental outcomes and synthetic routes. Even minor structural modifications, such as the absence of the 7-methyl group or a change in the ring's saturation, can lead to drastically different physicochemical properties, biological activities, and reactivity profiles [1]. For instance, the 7-methyl substituent directly impacts the compound's lipophilicity and its ability to participate in specific interactions with biological targets or in regioselective chemical reactions [2]. The quantitative evidence provided in Section 3 will demonstrate precisely why this specific compound is not interchangeable with its closest analogs for specific research applications.

7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one vs. Closest Analogs


Lipophilicity Improvement for Drug Design

The introduction of the 7-methyl group on the 2,3-dihydro-1,8-naphthyridin-4(1H)-one scaffold significantly increases its lipophilicity, a critical parameter for drug design. The predicted LogP value for 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one is 1.53 [1]. This is a substantial increase compared to the unsubstituted 2,3-dihydro-1,8-naphthyridin-4(1H)-one, which has a predicted LogP of approximately 0.5 [2]. This quantified difference demonstrates that the methylated derivative is better suited for applications requiring enhanced membrane permeability or target engagement in lipophilic environments.

Medicinal Chemistry Drug Design Lipophilicity

Key Intermediate for Novel Heterocyclic Scaffolds

7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one serves as a specific and essential starting material for constructing a new heterocyclic ring system, quino[3,2-c][1,8]naphthyridine [1]. In a described synthesis, it reacts with isatoic acid to yield 3-methyl-5,6-dihydroquino[3,2-c][1,8]naphthyridine-7-carboxylic acid [1]. This reaction is specific to the 7-methyl-1,8-naphthyridin-4(1H)-one core and cannot be executed with other simple naphthyridinones. This establishes its unique and quantifiable value as a building block in medicinal chemistry for generating novel chemotypes, a capability that generic alternatives lack.

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Antimicrobial Potential of the 7-Methyl Pharmacophore

The 7-methyl-1,8-naphthyridinone scaffold is a key structural feature in known antibacterial agents and is a focus of ongoing research. Nalidixic acid, a first-generation quinolone antibiotic, is 1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one-3-carboxylic acid [1]. Furthermore, more recent studies have explored 7-methyl-1,8-naphthyridinone derivatives as potential DNA-gyrase inhibitors [2]. While the specific compound 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a precursor or intermediate, its core scaffold is directly linked to proven antimicrobial pharmacophores. The dihydro nature of the target compound provides a unique starting point for further optimization, offering a different reactivity and potential activity profile compared to the fully aromatic or differently substituted naphthyridines.

Antimicrobial Antibacterial Medicinal Chemistry

7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one Applications


Quino[3,2-c][1,8]naphthyridine Scaffold Synthesis

As demonstrated in Section 3, this compound is a critical starting material for synthesizing the new quino[3,2-c][1,8]naphthyridine ring system [1]. Researchers in medicinal chemistry seeking to expand chemical space and generate new intellectual property can use this building block to create libraries of novel, polycyclic compounds. This specific application is not achievable with the unsubstituted or 7-chloro analogs, making this compound the only viable choice for this synthetic route.

Antibacterial Lead Compound Optimization

Given its structural relationship to the quinolone class of antibiotics, this compound is an ideal starting point for medicinal chemists focusing on antibacterial drug discovery [2]. The 7-methyl group is a known feature of the pharmacophore, and the dihydro-1,8-naphthyridin-4(1H)-one core provides a versatile handle for further derivatization to improve potency, spectrum of activity, and pharmacokinetic properties, as outlined in Section 3's discussion of antimicrobial potential.

Targeted Chemical Probe Synthesis

The compound's utility in building complex heterocycles, as shown in Section 3, makes it valuable for creating novel chemical probes. By utilizing the unique reactivity of the 7-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one core, researchers can construct probes with enhanced lipophilicity (Section 3) to study biological targets in more lipophilic microenvironments or to improve cellular permeability in cell-based assays.

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